4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C13H8ClN3O and its molecular weight is 257.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.0355896 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities . They have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of 4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The properties of 1,2,4-oxadiazole derivatives can vary depending on the electron-withdrawing and donating substituents in the oxadiazole ring , which could potentially be influenced by environmental factors.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJUMUGHJAZTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.